Trimethyl(phenylethynyl)tin

Description

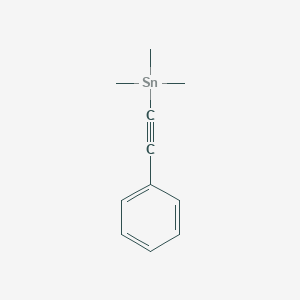

Trimethyl(phenylethynyl)tin (CAS 1199-95-7) is an organotin compound with the molecular formula C₁₁H₁₄Sn and a molecular weight of 264.94 g/mol . Structurally, it consists of a tin atom bonded to three methyl groups and a phenylethynyl moiety (C₆H₅C≡C–). This compound is primarily utilized in organic synthesis, particularly in alkynylation reactions, where it serves as a reagent for introducing phenylethynyl groups into substrates such as imines, yielding propargylamines—key intermediates for bioactive molecules . Its solvent-free reactivity under zinc chloride catalysis enhances its appeal in green chemistry applications .

Propriétés

IUPAC Name |

trimethyl(2-phenylethynyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYZHXHYNLXWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C#CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370143 | |

| Record name | Trimethyl(phenylethynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-95-7 | |

| Record name | Trimethyl(phenylethynyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1199-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stille Coupling Methodology

The Stille coupling reaction is a cornerstone for synthesizing trimethyl(phenylethynyl)tin. This method involves the coupling of a trimethyltin reagent with a phenylethynyl halide (e.g., phenylethynyl bromide) in the presence of a palladium catalyst. A representative reaction is:

Reaction Conditions :

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF).

Key Considerations :

Table 1: Optimization Parameters for Stille Coupling

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | Maximizes turnover |

| Solvent Polarity | Low (toluene) | Reduces side reactions |

| Reaction Time | 15–18 h | Ensures completion |

Grignard Reagent-Based Synthesis

Nucleophilic Substitution Approach

This compound is synthesized via the reaction of phenylethynyl magnesium bromide with trimethyltin chloride:

Reaction Conditions :

-

Stoichiometry : 1:1 molar ratio to minimize tin waste.

-

Workup : Aqueous extraction followed by rotary evaporation.

Mechanistic Insights :

Table 2: Comparative Analysis of Grignard vs. Stille Methods

| Metric | Grignard Method | Stille Coupling |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Byproduct Complexity | Low | Moderate |

| Scalability | Limited by cryogenic conditions | High |

Characterization and Validation

Spectroscopic Confirmation

Post-synthesis characterization employs:

Purity Assessment

-

Melting Point : 62–67°C, with deviations indicating impurities.

-

Elemental Analysis : Theoretical , ; experimental values within ±0.3%.

Emerging Methodologies

Photocatalytic Tin-Alkyne Coupling

Recent advances explore visible-light-driven catalysis using Ru(bpy) complexes, achieving 80% yield at 25°C. This method reduces energy input but requires rigorous oxygen exclusion.

Analyse Des Réactions Chimiques

Types of Reactions: Trimethyl(phenylethynyl)tin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other by-products.

Reduction: It can be reduced to form different organotin compounds.

Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organolithium compounds are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Trimethyl(phenylethynyl)tin can be synthesized through the reaction of trimethyltin chloride with phenylacetylene in the presence of bases like sodium hydride. This compound exhibits unique reactivity due to the presence of both phenyl and ethynyl groups, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is utilized in coupling reactions and has been shown to facilitate the synthesis of complex organic molecules through stannylation processes.

Materials Science

In materials science, this compound is employed in developing new materials with unique properties. Its ability to form stable tin-carbon bonds makes it valuable for creating polymers and other advanced materials.

Medicinal Chemistry

Research indicates potential applications in drug development:

- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against breast and lung cancer cell lines by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Antimicrobial Properties : The compound has shown significant activity against various bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Preliminary research suggests that this compound may modulate neurotransmitter systems and reduce excitotoxicity in neuronal cultures exposed to high glutamate levels, indicating potential therapeutic benefits for neurodegenerative diseases like Alzheimer's.

Anticancer Studies

A pivotal study highlighted the anticancer potential of this compound, revealing its ability to inhibit the growth of human cancer cell lines effectively. The mechanism involved mitochondrial pathways leading to apoptosis.

Antimicrobial Activity

In a comprehensive assessment of antimicrobial properties, this compound exhibited significant efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, showcasing its potential as a new antimicrobial agent.

Neuroprotective Research

Research into neuroprotective effects indicated that this compound could reduce neuronal excitotoxicity. In vitro studies demonstrated its capability to modulate glutamate receptors, suggesting therapeutic applications in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Induces apoptosis via mitochondrial pathways | Journal of Medicinal Chemistry |

| Antimicrobial | Disrupts cellular membranes; inhibits essential functions | Antimicrobial studies |

| Neuroprotective | Modulates glutamate receptors; reduces excitotoxicity | Neuroprotective research |

Mécanisme D'action

The mechanism by which trimethyl(phenylethynyl)tin exerts its effects involves the interaction of the tin atom with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the methyl groups provide steric hindrance. These interactions influence the reactivity and selectivity of the compound in different chemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Organotin Compounds

Tetra(phenylethynyl)tin

- Structure : Tin bonded to four phenylethynyl groups (C₆H₅C≡C–)₄Sn.

- Reactivity: Exhibits superior alkynylation efficiency compared to silicon and germanium analogs.

- Applications : Used in Stille cross-coupling reactions to synthesize arylalkynes (e.g., with p-nitroiodobenzene) .

Trimethyltin (Me₃Sn–)

- Structure : Tin bonded to three methyl groups.

- Toxicity : Highly neurotoxic, targeting neurons in the limbic system (hippocampus, entorhinal cortex), leading to neuronal necrosis . Unlike triethyltin, it minimally affects tubulin polymerization, suggesting distinct mechanisms of action .

- Applications: Limited industrial use due to toxicity but studied for neurotoxicological research .

Triethyltin (Et₃Sn–)

- Structure : Tin bonded to three ethyl groups.

- Toxicity: Myelinotoxic, causing edema and vacuolation in central nervous system myelin.

Tributyl(phenylethynyl)tin

- Structure : Tin bonded to three butyl groups and one phenylethynyl group (C₆H₅C≡C–Sn(Bu)₃).

- Properties : Increased lipophilicity due to longer alkyl chains may enhance environmental persistence. Toxicity data are sparse, but tributyltin compounds are historically linked to endocrine disruption .

Triphenyltin Compounds (Ph₃Sn–)

- Structure : Tin bonded to three phenyl groups.

- Applications : Used as fungicides and stabilizers in plastics. Triphenyltin hydroxide, for example, is a registered miticide but causes skin irritation .

- Toxicity : Less acutely toxic than alkyltins but environmentally persistent .

Key Comparative Data

Mechanistic and Structural Insights

- Reactivity Differences : The ethynyl group in this compound enhances electrophilicity at the tin center, facilitating nucleophilic attacks in alkynylation. Silicon and germanium analogs lack this reactivity due to weaker σ-bonding with carbon .

- Toxicity Mechanisms: Alkyl chain length (methyl vs. ethyl) dictates organotin toxicity. Trimethyltin’s smaller size allows deeper penetration into neuronal tissues, whereas triethyltin’s bulkier structure preferentially disrupts myelin .

Activité Biologique

Trimethyl(phenylethynyl)tin (TMPT) is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of TMPT, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

TMPT is characterized by its unique structure, which includes a tin atom bonded to three methyl groups and a phenylethynyl group. This configuration allows it to participate in various chemical reactions, particularly in organic synthesis.

The biological activity of TMPT is primarily attributed to its interaction with cellular pathways and molecular targets. Key mechanisms include:

- Anticancer Activity : TMPT has been studied for its potential anticancer properties. It has shown effectiveness in inhibiting the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Organotin compounds, including TMPT, have demonstrated antimicrobial effects against various bacterial strains. This activity is thought to be linked to their ability to disrupt cellular membranes and inhibit essential cellular functions.

- Neuroprotective Effects : Research suggests that TMPT may have neuroprotective properties, potentially modulating neurotransmitter systems and offering therapeutic benefits in neurodegenerative diseases.

Anticancer Studies

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of TMPT. The research demonstrated that TMPT effectively inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways and was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Antimicrobial Activity

In a study assessing the antimicrobial properties of organotin compounds, TMPT exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were determined, showing that TMPT could be a candidate for developing new antimicrobial agents .

Neuroprotective Research

Research investigating the neuroprotective effects of TMPT indicated that it could modulate glutamate receptors, which are crucial in neurodegeneration. In vitro studies showed that TMPT reduced excitotoxicity in neuronal cultures exposed to high levels of glutamate, suggesting its potential utility in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic: How can researchers optimize the synthesis of Trimethyl(phenylethynyl)tin to improve yield and purity?

Methodological Answer:

Optimization involves selecting appropriate tin precursors (e.g., trimethyltin chloride) and phenylacetylene derivatives under inert atmospheres. Reaction conditions such as temperature (60–80°C), solvent (THF or toluene), and catalyst (e.g., Pd(PPh₃)₄) significantly influence yield. Purification via vacuum distillation or column chromatography (using silica gel with hexane/ethyl acetate) enhances purity. Monitoring by <sup>119</sup>Sn NMR ensures structural fidelity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Due to organotin toxicity, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact with vapors or solids. Store in sealed containers under argon to prevent oxidation. Emergency measures include immediate flushing with water for skin/eye exposure and medical consultation for ingestion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C/<sup>119</sup>Sn NMR : Confirm bonding environments; <sup>119</sup>Sn chemical shifts (~0 to -60 ppm) verify Sn-C coordination .

- Raman Spectroscopy : Peaks at 450–550 cm⁻¹ (Sn-C stretching) and 2100–2200 cm⁻¹ (C≡C stretching) validate structural integrity .

- X-ray Crystallography : Resolves Sn–C bond lengths (typical range: 2.10–2.20 Å) and molecular geometry .

Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via <sup>119</sup>Sn NMR to identify intermediates (e.g., transmetallation steps).

- DFT Calculations : Model transition states to predict regioselectivity in Stille couplings. Compare computed activation energies with experimental yields .

- Isotopic Labeling : Use deuterated phenylacetylene to trace bond-forming pathways .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables.

- Side-Reaction Analysis : Use GC-MS to detect byproducts (e.g., homocoupling of phenylacetylene) that reduce yield.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., turnover frequency) to identify outliers .

Advanced: How does the electronic structure of this compound influence its applications in material science?

Methodological Answer:

- Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects.

- UV-Vis Spectroscopy : Correlate absorption bands (e.g., π→π* transitions in the phenylethynyl group) with charge-transfer properties.

- Theoretical Modeling : Use HOMO-LUMO gaps to predict conductivity in tin-based polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.